
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine is an organophosphorus compound characterized by the presence of a pyrimidine ring substituted with diphenylphosphanyl and diphenyl groups. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine typically involves the reaction of 2-chloro-4,6-diphenylpyrimidine with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
2-chloro-4,6-diphenylpyrimidine+diphenylphosphineKOBu-tthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive phosphine and base.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Various nucleophiles can be employed under basic conditions.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are commonly used.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Substituted pyrimidine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes, which are studied for their catalytic properties.
Biology: The metal complexes of this compound are investigated for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metals.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are involved in numerous catalytic cycles.
Comparison with Similar Compounds
Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar coordination properties.
Bis(diphenylphosphino)methane: A bidentate ligand used in similar catalytic applications.
Uniqueness: 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine is unique due to the presence of the pyrimidine ring, which can provide additional coordination sites and influence the electronic properties of the metal complexes. This can lead to different catalytic behaviors compared to other similar compounds.
Properties
CAS No. |
919091-27-3 |
|---|---|
Molecular Formula |
C28H21N2P |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(4,6-diphenylpyrimidin-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C28H21N2P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(29-26)31(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
InChI Key |
VAOXSIDRXFMSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


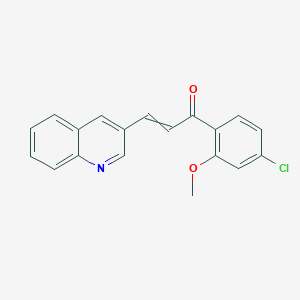

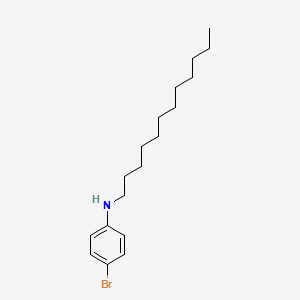
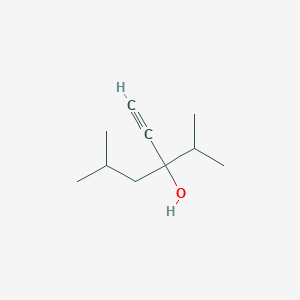
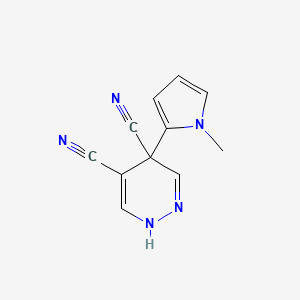
![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)
![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)
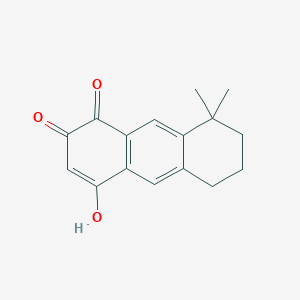
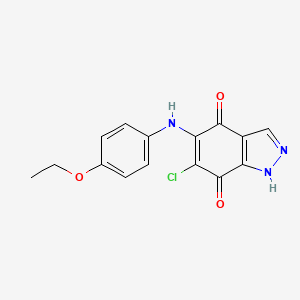
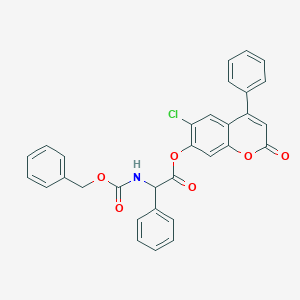
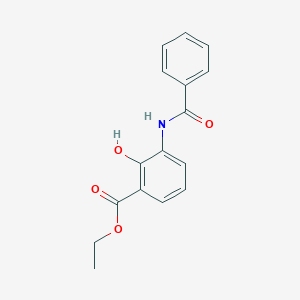
![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)
